molecular formula C12H9BrFNO2 B13944765 Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate

Cat. No.: B13944765
M. Wt: 298.11 g/mol
InChI Key: FAKHNEFKLDIPHF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate is a halogenated quinoline derivative with a molecular formula of C₁₂H₉BrFNO₂ (molecular weight: 298.11 g/mol). Its structure features a bromine atom at position 3, a fluorine atom at position 8, and an ethyl carboxylate group at position 6 of the quinoline core. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of its halogen substituents and the versatility of the carboxylate group in further functionalization.

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 3-bromo-8-fluoroquinoline-6-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3

InChI Key

FAKHNEFKLDIPHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Br)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with commercially available quinoline derivatives or their precursors, such as 8-fluoroquinoline or 6-carboxyquinoline derivatives.
  • Introduction of the carboxylate group typically involves esterification of quinoline-6-carboxylic acid derivatives to form ethyl esters under acidic or catalytic conditions.

Halogenation Steps

  • Bromination at the 3-Position:
    Bromination is performed selectively at the 3-position of the quinoline ring. This can be achieved using brominating agents such as copper(II) bromide or molecular bromine under controlled conditions. For example, copper bromide can convert borylated quinoline intermediates to the corresponding bromoquinolines in excellent yields.
  • Fluorination at the 8-Position:
    The fluorine atom at the 8-position is typically introduced either by starting with an 8-fluoroquinoline scaffold or by nucleophilic aromatic substitution of a suitable leaving group (e.g., chloro or hydroxy substituent) with fluoride sources. The presence of fluorine enhances biological activity and reactivity.

Key Synthetic Transformations

  • Borylation and Subsequent Halogenation:
    An iridium-catalyzed C–H borylation of 6-fluoroquinolines affords borylated intermediates, which are then converted to bromoquinoline analogues using copper bromide. This two-step process is efficient and yields high purity products.
  • Chlorination and Reduction:
    For related quinoline derivatives, chlorination of hydroxyquinoline esters using phosphorus oxychloride at elevated temperatures (80–110°C) followed by reduction with zinc powder in acetic acid has been used to obtain halogenated quinoline esters.
  • Esterification and Alkylation:
    Ethyl ester formation is typically carried out by reacting quinoline carboxylic acids with ethanol under acidic conditions or via alkylation using ethyl iodide and potassium carbonate in dimethylformamide at elevated temperatures (110–120°C).

Representative Experimental Procedure

A typical synthesis may proceed as follows (adapted from related quinoline syntheses):

Step Reagents and Conditions Yield Notes
1. Esterification Quinoline-6-carboxylic acid + ethanol, acid catalyst, reflux 75% Formation of ethyl quinoline-6-carboxylate
2. Halogenation (Bromination) Copper bromide, solvent (e.g., DMF), 40°C, 16 h 80–90% Selective bromination at 3-position
3. Fluorination Starting from 8-fluoroquinoline or nucleophilic substitution with fluoride ion Variable Installation of fluorine at 8-position
4. Purification Silica gel column chromatography (DCM/methanol) To isolate pure this compound

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):
    Typical ^1H NMR signals for the ethyl ester group appear as a quartet (~4.5 ppm) and triplet (~1.4–1.5 ppm) corresponding to the methylene and methyl protons, respectively. Aromatic protons resonate between 7.5 and 9.5 ppm, influenced by halogen substituents.
  • [^19F NMR](pplx://action/followup):
    Fluorine substitution at the 8-position shows characteristic signals near -104 ppm.
  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the formula C13H9BrFNO2 (approx. 301.11 g/mol) confirm the molecular weight.
  • Infrared Spectroscopy (IR):
    Ester carbonyl stretching around 1720 cm^-1 and aromatic C–H and C–F stretching bands are observed.
  • Melting Point:
    Reported melting points vary depending on purity and crystallinity but typically range around 119–120°C for related bromo-fluoroquinoline esters.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Remarks
Esterification of quinoline-6-carboxylic acid Ethanol, acid catalyst Reflux, several hours ~75% Forms ethyl ester
Iridium-catalyzed C–H borylation + CuBr bromination B2pin2, Ir catalyst, CuBr Room temp to 40°C, 16 h 80–90% High regioselectivity
Chlorination of hydroxyquinoline ester + Zn reduction POCl3, Zn powder, AcOH 80–110°C, reflux 32–76% For related halogenated quinolines
Alkylation with ethyl iodide Ethyl iodide, K2CO3, DMF 110–120°C, 5–6 h 62–75% For N-ethylation or ester formation

Research Outcomes and Applications

  • The selective introduction of bromine and fluorine substituents enhances the compound’s biological activity, particularly antibacterial properties, by modulating lipophilicity and target binding.
  • The presence of the ethyl carboxylate group facilitates further chemical modifications, such as amidation or hydrolysis to acids, expanding the compound’s versatility in medicinal chemistry.
  • The synthetic methods described provide efficient access to halogenated quinoline derivatives with high purity and reproducibility, suitable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions yield various derivatives of quinoline, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate 3-Br, 8-F, 6-COOEt C₁₂H₉BrFNO₂ 298.11 Bromine at C3 for cross-coupling; fluorine enhances metabolic stability .
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h) 6-Br, 4-Cl, 8-F, 3-COOEt C₁₂H₈BrClFNO₂ 333.56 Chlorine at C4 increases electrophilicity; bromine at C6 limits coupling sites .
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 8-Br, 4-Cl, 5-F, 3-COOEt C₁₂H₈BrClFNO₂ 333.56 Fluorine at C5 alters electronic distribution; bromine at C8 hinders planar reactivity .
Ethyl 4-chloroquinoline-3-carboxylate 4-Cl, 3-COOEt C₁₂H₁₀ClNO₂ 235.67 Lacking fluorine; simpler structure with higher similarity score (0.93) .
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate 8-Br, 4-OH, 6-OCF₃, 3-COOEt C₁₃H₉BrF₃NO₄ 380.10 Hydroxy and trifluoromethoxy groups enhance solubility and bioactivity .

Physicochemical Properties

  • Melting/Boiling Points: Data for the target compound is sparse, but analogs like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (melting point: ~200–220°C) and Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (boiling point inferred >300°C) suggest halogenation increases thermal stability .
  • Solubility: Fluorine and carboxylate groups improve solubility in polar solvents (e.g., DCM, DMF) compared to non-halogenated quinolines .
  • Reactivity : Bromine at C3 (target compound) is more accessible for Suzuki-Miyaura coupling than bromine at C6 or C8 in analogs, enhancing utility in drug intermediate synthesis .

Research Findings and Challenges

  • Reactivity Trade-offs : Bromine at C3 enhances coupling reactions but increases steric hindrance, reducing yields in nucleophilic substitutions compared to C4-chlorinated analogs .
  • Toxicity Concerns: Brominated quinolines may exhibit higher cytotoxicity than chloro- or fluoro-substituted derivatives, necessitating rigorous safety evaluations .
  • Synthetic Optimization: Scalability remains a challenge for multi-halogenated quinolines due to purification difficulties; continuous-flow reactors are proposed to improve efficiency .

Biological Activity

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 8-fluoroquinoline, which is brominated to introduce the bromine substituent.
  • Bromination : Bromination can be performed using bromine in a suitable solvent such as acetic acid or chloroform at room temperature.
  • Carboxylation : The introduction of the carboxylic acid group is achieved through a reaction with ethyl chloroacetate, followed by hydrolysis to yield the final product.

This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds related to this quinoline derivative exhibit significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against different cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism, respectively. In vitro studies have reported IC50 values ranging from 2.67 µM to 31.64 µM for these targets .
  • Cellular Pathways : The compound can interfere with cellular signaling pathways by modulating receptor interactions, leading to altered cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Efficacy : In a study evaluating antimicrobial activity, derivatives exhibited strong inhibition against resistant strains of bacteria, suggesting their potential use in treating antibiotic-resistant infections .
  • Anticancer Potential : A series of derivatives were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth while maintaining low cytotoxicity towards normal cells .

Comparative Analysis

The following table summarizes the biological activities and potency of this compound compared to related compounds.

CompoundMIC (µg/mL)IC50 (µM)Activity Type
This compound0.2231.64Antimicrobial
Derivative A (e.g., similar structure)0.252.67Anticancer
Derivative B (e.g., modified structure)0.3012.27Antimicrobial

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